Monochlorodisilane

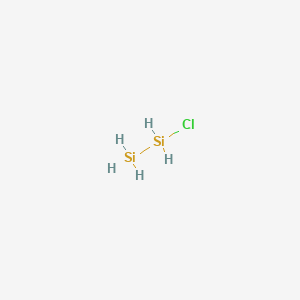

Description

Structure

3D Structure

Properties

CAS No. |

14565-98-1 |

|---|---|

Molecular Formula |

ClH5Si2 |

Molecular Weight |

96.66 g/mol |

IUPAC Name |

chloro(silyl)silane |

InChI |

InChI=1S/ClH5Si2/c1-3-2/h3H2,2H3 |

InChI Key |

FXMNVBZEWMANSQ-UHFFFAOYSA-N |

Canonical SMILES |

[SiH3][SiH2]Cl |

Origin of Product |

United States |

Chemical and Physical Properties

Monochlorodisilane is a colorless, volatile, and highly reactive compound. Its properties are derived from its structure, which features a silicon-silicon single bond and a single silicon-chlorine bond.

| Property | Value |

| Molecular Formula | Si₂H₅Cl nih.gov |

| IUPAC Name | Chloro(silyl)silane nih.gov |

| Molecular Weight | 96.66 g/mol nih.gov |

| Appearance | Colorless Gas / Liquefied Gas |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| CAS Number | 14565-98-1 nih.gov |

Reaction Mechanisms and Pathways of Monochlorodisilane

Intermolecular Exchange Reactions

Intermolecular exchange reactions involve the redistribution of atoms or groups between molecules. For chlorodisilanes, including monochlorodisilane, these reactions are particularly significant due to the lability of Si-H and Si-Cl bonds.

This compound (ClH₅Si₂) and other chlorodisilanes readily undergo rapid hydrogen/chlorine (H/Cl) exchange reactions. These transformations are typically catalyzed by trace amounts of Lewis acids, such as aluminum chloride (AlCl₃). researchgate.net Such exchange processes can lead to the formation of various other chlorosilanes and chlorodisilanes, including disilane (B73854) (Si₂H₆), dichlorodisilane (Si₂H₄Cl₂), and trichlorodisilane (Si₂H₃Cl₃). For instance, the reaction of disilane with hydrogen chloride (HCl) in the presence of a catalyst like Zeolite HY can yield this compound, along with other chlorinated disilanes. googleapis.comgoogle.com

In addition to H/Cl exchange, the silicon-silicon (Si-Si) bond in this compound is also susceptible to cleavage. This reaction is likewise facilitated by the presence of catalysts, such as aluminum chloride (AlCl₃). researchgate.net The cleavage of the Si-Si bond can lead to the formation of smaller silicon-containing fragments, potentially including chlorosilanes (e.g., SiH₃Cl, SiH₂Cl₂) or other silicon hydrides, depending on the reaction conditions and coreactants.

Reactions with Inorganic Phosphine (B1218219) Derivatives

This compound participates in reactions with inorganic phosphine derivatives, leading to the formation of mixed hydrides that incorporate both silicon and phosphorus atoms.

A notable reaction involves monosilylphosphine (SiH₃PH₂), which reacts with this compound (SiH₃SiH₂Cl). This reaction results in the formation of a mixed hydride, specifically SiH₃·SiH₂·PH₂. researchgate.netresearchgate.netrsc.org This process exemplifies the ability of this compound to form new Si-P bonds through the displacement of the chlorine atom by a silylphosphine moiety. The formation of such mixed hydrides has been confirmed through techniques like ¹H nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org

Oxidation and Reduction Pathways

This compound, like other chlorosilanes, can undergo both oxidation and reduction reactions, reflecting the versatile nature of silicon chemistry.

Oxidation: Chlorosilanes react with water, moist air, or steam, producing heat and corrosive fumes of hydrogen chloride. lookchem.comnoaa.gov Some chlorosilicon hydrides are spontaneously flammable in air, indicating their susceptibility to oxidation. lookchem.com While specific detailed oxidation pathways for this compound are not extensively detailed in the provided sources, the general reactivity of chlorosilanes suggests that this compound can be oxidized. For example, related silicon sources like di-iso-propylaminosilane (B3301375) (synthesized from monochlorosilane or this compound) can be oxidized to form silicon dioxide (SiO₂) films. This implies that the silicon-hydrogen bonds in this compound are vulnerable to oxidative processes, potentially leading to silicon-oxygen bond formation.

Reduction: The silicon-chlorine bond in chlorosilanes can be reduced. A common method for the reduction of Si-Cl bonds is the use of lithium aluminum hydride (LiAlH₄). This reagent can convert chlorosilanes into their corresponding hydrides. researchgate.netwikipedia.org Therefore, this compound (SiH₃SiH₂Cl) can be reduced by LiAlH₄ to yield disilane (Si₂H₆) by replacing the chlorine atom with a hydrogen atom.

Substitution Reactions

This compound is capable of undergoing substitution reactions, particularly when exposed to strong nucleophiles. These reactions involve the replacement of the chlorine atom by another group.

A specific example of a substitution reaction involving this compound is its reaction with di-iso-propylamine. This reaction, conducted under controlled conditions, leads to the synthesis of di-iso-propylaminosilane. In this process, the chlorine atom attached to the silicon center in this compound is substituted by the di-iso-propylamino group, forming a new silicon-nitrogen bond. This type of reaction is significant in the synthesis of various organosilicon compounds and precursors for materials science applications.

Summary of this compound Reactions

| Reaction Type | Key Reagents/Conditions | Products/Outcomes |

| Hydrogen/Chlorine Exchange | AlCl₃ (catalyst) | Redistribution to other chlorosilanes (e.g., Si₂H₆, Si₂H₄Cl₂, Si₂H₃Cl₃) researchgate.netgoogleapis.comgoogle.com |

| Silicon-Silicon Bond Cleavage | AlCl₃ (catalyst) | Formation of smaller silicon-containing fragments (e.g., chlorosilanes) researchgate.net |

| Reaction with Inorganic Phosphines | Monosilylphosphine (SiH₃PH₂) | Formation of mixed hydrides (e.g., SiH₃·SiH₂·PH₂) researchgate.netresearchgate.netrsc.org |

| Oxidation | Water, moist air, oxidizing agents | Formation of HCl; potential for SiO₂ film formation (general for chlorosilanes) lookchem.comnoaa.gov |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Conversion to disilane (Si₂H₆) researchgate.netwikipedia.org |

| Substitution | Strong nucleophiles (e.g., di-iso-propylamine) | Replacement of chlorine atom (e.g., di-iso-propylaminosilane formation) |

Adduct Formation Studies

Adduct formation is a fundamental chemical process where two or more distinct molecules or ions combine to form a single, larger entity, often through non-covalent or weak covalent interactions. These studies are crucial for understanding reaction mechanisms, molecular recognition, and the behavior of compounds in various environments.

Investigations by Spectrophotometric Methods

Spectrophotometric methods are widely employed to investigate adduct formation by observing changes in the absorption spectra of the reacting species. This technique leverages the distinct spectral properties of reactants and products, allowing for the quantitative analysis of adduct formation. When an adduct forms, it typically results in shifts in absorption maxima, changes in absorbance intensity, or the appearance of new absorption bands ias.ac.inias.ac.iniaea.org.

Key applications of spectrophotometry in adduct formation studies include:

Determination of Stoichiometry: By varying the concentrations of the interacting species and monitoring the spectral changes, the molar ratio in which the adducts are formed can be determined.

Calculation of Formation Constants: The equilibrium constants (formation constants, β) for adduct formation can be calculated from the measured absorbance values at different concentrations of the donor and acceptor molecules ias.ac.inias.ac.in. The presence of isosbestic points in the absorption spectra, where the absorbance remains constant despite changes in concentration of the interacting species, often simplifies the analysis by indicating the presence of a clear equilibrium between two absorbing species (e.g., the metal chelate and its adduct) ias.ac.in.

While these methods are powerful for studying adduct formation, specific spectrophotometric data tables or detailed research findings directly pertaining to this compound's adducts are not available in the provided search results.

Analysis via Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio (m/z). In the context of adduct formation, MS is particularly valuable for detecting and characterizing the formed adduct ions. Adduct ions are defined as ions formed by the interaction of a precursor ion with one or more atoms or molecules, containing all constituent atoms of the precursor ion along with additional atoms from the associated species acdlabs.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common soft ionization technique that frequently relies on adduct formation for ionization acdlabs.comnih.gov. In ESI-MS, adducts can form with various species present in the sample solution or mobile phase. For instance, chloride-attachment ions, represented as [M + Cl]⁻, can be promoted in negative ion ESI-MS, especially when chlorinated solvents such as chloroform (B151607) or carbon tetrachloride are used researchgate.net. These adducts can provide valuable information, particularly for analytes lacking acidic sites that might otherwise exhibit weak [M − H]⁻ signals researchgate.net.

Factors influencing adduct formation in MS include:

Analyte Properties: The presence and location of lone pairs on the analyte molecule can significantly affect adduct formation acdlabs.com.

Matrix Effects: Other compounds present in the sample mixture (the matrix) can also form adducts with precursor ions, potentially leading to background ions or matrix suppression if they preferentially form adducts over the analyte acdlabs.com.

Mobile Phase Additives: The choice of mobile phase additives in techniques like ESI-MS can effectively manipulate the formation efficiencies of adducts, potentially increasing sensitivity nih.gov.

Instrumental Conditions: The type of mass analyzer (e.g., ion trap, triple quadrupole, quadrupole-Orbitrap) and parameters like moisture level of the collision-induced dissociation (CID) or damper gas can influence the generation and abundance of ion-molecule adducts nih.gov. Adducts with neutral organic solvents (e.g., methanol, acetonitrile) have been observed in ion trap instruments due to their design allowing inertial entrance of neutrals into the analyzer nih.gov.

Specialized software tools are available to assist in predicting and identifying adduct ions in mass spectral data, aiding in the interpretation of complex spectra ucdavis.edu. Despite the general utility of MS in adduct studies, specific data or detailed findings on this compound adducts analyzed by mass spectrometry are not detailed in the provided search results.

Mechanistic Insights into Adduct Formation

Understanding the mechanistic insights behind adduct formation involves elucidating the pathways and driving forces that lead to the combination of molecules. Generally, adduct formation often proceeds via interactions between electrophilic and nucleophilic sites on the reacting molecules, leading to the formation of new bonds, which can be covalent or non-covalent nih.gov.

The principles of covalent bond formation govern reactions between xenobiotic electrophiles and biological nucleophiles, a concept that can be extended to other chemical systems where adducts are formed nih.gov. Mechanistic studies often aim to:

Identify Reactive Intermediates: Determine transient species formed during the reaction pathway.

Propose Reaction Profiles: Map the energy changes throughout the reaction, including transition states.

Elucidate Plausible Routes: Outline the step-by-step molecular transformations leading to the final adducts, including the formation of mono- and bis-adducts researchgate.net.

Adduct formation is a key step in numerous chemical and biological processes, including drug-protein interactions, where it can lead to significant biological effects nih.gov. For instance, mechanistic studies on the formation of certain adducts have explored reaction profiles and plausible routes for the formation of mono and bis adducts, suggesting that reactions can proceed via specific radical intermediates with unique reactivity researchgate.net. However, specific mechanistic insights or detailed reaction pathways for the adduct formation involving this compound are not provided in the search results.

Applications

Role in Semiconductor Manufacturing

This compound is used as a precursor gas in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes within the semiconductor industry. Its thermal decomposition allows for the deposition of thin films of silicon-containing materials, such as polycrystalline silicon, silicon nitride, or silicon dioxide, onto wafers.

Compared to monosilane (SiH₄), disilane (B73854) and its derivatives like this compound can often be used at lower temperatures for film deposition. This is advantageous for manufacturing advanced microelectronic devices where lower thermal budgets are required to prevent damage to previously fabricated structures on the chip. sci-hub.se The presence of chlorine can also influence the deposition chemistry and the properties of the resulting film.

Precursor in Chemical Synthesis

Beyond semiconductor manufacturing, this compound serves as a valuable precursor and intermediate in chemical synthesis. Its reactivity allows it to be a building block for creating more complex organosilicon compounds. Through reactions with organometallic reagents, a wide variety of functional groups can be attached to the disilane backbone. libretexts.org These resulting organodisilanes have applications in the synthesis of polymers, ceramics, and other advanced materials.

Exploration of Novel Synthetic Routes and Precursor Chemistry

The synthesis of this compound (ClSi2H5) and its derivatives is a critical area of research due to their utility as precursors in various silicon-containing film deposition processes and as intermediates in the synthesis of other organosilicon compounds. Recent advancements have focused on developing more selective and efficient routes, often employing catalytic systems or controlled reaction conditions.

One established method for preparing this compound involves the reaction of disilane (Si2H6) with hydrogen chloride (HCl) in the presence of appropriate catalysts. Early work demonstrated this reaction using aluminum halide catalysts. nih.gov More recently, acidic zeolite catalysts, such as H-ZSM-5 and H-Y, have been explored for this conversion, offering a pathway to this compound (Si2H5Cl) and dichlorodisilanes (Si2H4Cl2) from disilane and anhydrous hydrogen chloride, with the co-production of hydrogen gas. nih.gov This catalytic approach can yield this compound that is substantially free of hydrogen halide impurities. nih.gov

Table 1: Zeolite-Catalyzed Chlorination of Disilane

| Reactants | Catalyst | Products | Notes |

| This compound (ClSi2H5) is a significant chemical compound in silicon chemistry, particularly as a precursor for various silicon-containing films. Its unique reactivity and structure make it valuable for advanced material deposition processes. This article focuses on the novel synthetic routes and precursor chemistry developed for this compound and related halidosilanes. |

Exploration of Novel Synthetic Routes and Precursor Chemistry

The synthesis of this compound (MCDS) has evolved to address the increasing demand for high-purity silicon precursors in the semiconductor industry. Traditional methods often involve direct chlorination, which can suffer from issues of selectivity and the formation of undesirable byproducts. Recent research has focused on developing more controlled and efficient synthetic pathways.

One notable approach involves the reaction of disilane with hydrogen chloride in the presence of specific catalysts . Early investigations demonstrated the feasibility of producing this compound (H3SiSiH2Cl) by reacting disilane (Si2H6) with hydrogen chloride (HCl) using aluminum halide catalysts. nih.gov More advanced methodologies have since emerged, utilizing acidic zeolite catalysts, such as H-ZSM-5 and H-Y. This catalytic system facilitates the reaction between disilane and anhydrous hydrogen chloride to yield this compound and dichlorodisilanes (Si2H4Cl2), along with hydrogen gas. nih.gov This method is particularly advantageous as it can produce this compound substantially free of hydrogen halide impurities, which is crucial for its application in sensitive deposition processes. nih.gov

Table 1: Zeolite-Catalyzed Chlorination of Disilane

| Reactants | Catalyst | Primary Products | Byproduct | Key Advantage |

| Si2H6, HCl | Acidic Zeolite (H-ZSM-5, H-Y) | Si2H5Cl, Si2H4Cl2 | H2 | Produces MCDS substantially free of HCl impurities. nih.gov |

Table 2: Selective Chlorination of Perhydrosilanes (Analogue Study)

| Reactant | Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Major Product (Yield) | Byproduct (Yield) |

| Neopentasilane (Si5H12) | HCl gas | AlCl3 (catalytic) | Benzene | 70 °C | 15 minutes | Chloroneopentasilane (85%) | 1,2,3-trichloroneopentasilane (15%) |

| (Overall yield >60%) nih.gov |

Furthermore, the partial hydrogenation of perchlorooligosilanes presents a promising route. This method involves using substoichiometric amounts of diisobutylaluminum hydride (iBu2AlH) as a reducing agent. This reaction can be conducted without a solvent at room temperature, offering a potentially greener and more energy-efficient synthesis. nih.gov While hexachlorodisilane (B81481) (Si2Cl6) as a precursor primarily yields 1,1,1,2-tetrachlorodisilane in the volatile fraction, controlled conditions could be tailored to achieve less chlorinated species like this compound. nih.gov

The use of anhydrous copper(II) chloride in conjunction with copper(I) iodide has also been investigated for the selective chlorination of silicon-bonded hydrogen atoms (Si-H). This method is applicable to hydropolysilane compounds. For example, the chlorination of 1,1,2,2-tetraethyldisilane with anhydrous copper(II) chloride and anhydrous copper(I) iodide in ether for 18 hours resulted in 1,1,2,2-tetraethyl-1-chlorodisilane with a 57% theoretical yield. wikipedia.org While this example pertains to a derivative, the underlying principle of selective Si-H chlorination holds potential for the synthesis of this compound from disilane or other hydridosilanes.

Table 3: Chlorination using Copper(II) Chloride and Copper(I) Iodide (Derivative Synthesis)

| Reactants | Catalyst | Solvent | Reaction Time | Product | Yield |

| 1,1,2,2-tetraethyldisilane, anhydrous CuCl2 | Anhydrous CuI | Ether | 18 hours | 1,1,2,2-tetraethyl-1-chlorodisilane | 57% wikipedia.org |

This compound is also recognized as a key precursor in the synthesis of other complex silicon compounds, such as aza-polysilanes, formed by reacting MCDS with primary amines in organic solvents. wikipedia.org Its role as a building block underscores the importance of developing efficient and scalable synthetic routes for its production.

Advanced Spectroscopic Characterization of Monochlorodisilane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atomic nuclei. In the study of monochlorodisilane and its derivatives, NMR spectroscopy, particularly focusing on 29Si, 1H, and 31P nuclei, offers invaluable insights into molecular connectivity, bonding, and reactivity.

29Si NMR Chemical Shifts and Coupling Constants

29Si NMR spectroscopy is a direct probe of the electronic environment around the silicon atoms. The chemical shift (δ) of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. In this compound (Si2H5Cl), two distinct silicon environments are present: the silicon atom bonded to the chlorine atom (Si-Cl) and the silicon atom bonded to three hydrogen atoms (SiH3). This results in two separate resonances in the 29Si NMR spectrum.

The electronegative chlorine atom deshields the adjacent silicon nucleus, causing its resonance to appear at a downfield position (higher ppm value) compared to the silicon nucleus of the SiH3 group. The precise chemical shifts are influenced by factors such as solvent and temperature.

Furthermore, spin-spin coupling between the two silicon nuclei (2JSi-Si) and between silicon and hydrogen nuclei (1JSi-H) provides crucial structural information. The magnitude of these coupling constants is dependent on the bonding geometry and the nature of the intervening atoms.

Interactive Data Table: 29Si NMR Data for this compound

| Silicon Atom | Chemical Shift (δ, ppm) | 1JSi-H (Hz) | 2JSi-Si (Hz) |

| Si-Cl | Data not available | Data not available | Data not available |

| SiH3 | Data not available | Data not available | Data not available |

1H NMR Spectroscopy

1H NMR spectroscopy provides information on the hydrogen atoms within a molecule. In this compound, there are two distinct types of protons: those bonded to the silicon atom bearing the chlorine (SiH2Cl) and those in the silyl (B83357) group (SiH3). This leads to two distinct resonances in the 1H NMR spectrum.

The protons on the chlorine-bearing silicon atom are expected to resonate at a lower field (higher ppm) compared to the protons of the SiH3 group due to the deshielding effect of the chlorine atom. The integration of the signals will be in a 2:3 ratio, corresponding to the number of protons in each environment.

Spin-spin coupling between the non-equivalent protons (3JH-H) would result in splitting of the signals, providing further structural confirmation. Additionally, coupling between protons and the 29Si nucleus (1JSi-H and 2JSi-H) can be observed as satellite peaks, offering valuable information about the Si-H bonds.

Interactive Data Table: 1H NMR Data for this compound

| Proton Group | Chemical Shift (δ, ppm) | 1JSi-H (Hz) | 3JH-H (Hz) |

| SiH2Cl | Data not available | Data not available | Data not available |

| SiH3 | Data not available | Data not available | Data not available |

31P NMR Spectroscopy in Phosphine (B1218219) Derivatives

This compound can react with phosphines (PR3) to form phosphine derivatives. 31P NMR spectroscopy is an essential tool for characterizing these reaction products. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the nature of the substituents on both the phosphorus and silicon atoms.

Interactive Data Table: 31P NMR Data for Phosphine Derivatives of this compound

| Phosphine Derivative | 31P Chemical Shift (δ, ppm) | 1JSi-P (Hz) |

| Si2H5-PR3 | Data not available | Data not available |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. This compound exhibits a number of characteristic IR absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Key vibrational modes expected in the IR spectrum of this compound include Si-H stretching, Si-H bending, Si-Si stretching, and Si-Cl stretching vibrations. The frequencies of these vibrations are indicative of the bond strengths and the masses of the atoms involved.

Interactive Data Table: Infrared Spectroscopy Data for this compound

| Vibrational Mode | Frequency (cm-1) | Intensity |

| Si-H Stretch | Data not available | Data not available |

| Si-H Bend | Data not available | Data not available |

| Si-Si Stretch | Data not available | Data not available |

| Si-Cl Stretch | Data not available | Data not available |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

In this compound, the Si-Si stretching vibration is expected to give a particularly strong signal in the Raman spectrum due to the significant change in polarizability associated with this bond. Other Raman active modes include Si-H stretching and bending, and Si-Cl stretching vibrations.

Interactive Data Table: Raman Spectroscopy Data for this compound

| Vibrational Mode | Frequency (cm-1) | Intensity |

| Si-H Stretch | Data not available | Data not available |

| Si-H Bend | Data not available | Data not available |

| Si-Si Stretch | Data not available | Data not available |

| Si-Cl Stretch | Data not available | Data not available |

Electron Energy-Loss Spectroscopy (EELS) in Thin Films

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique used in conjunction with transmission electron microscopy to provide insights into the elemental composition, chemical bonding, and electronic properties of thin films at high spatial resolution. In the context of this compound (Si₂H₅Cl) and its reaction products, EELS can be employed to characterize the local atomic and electronic structure of thin films deposited using this precursor. While direct experimental EELS data for this compound thin films are not extensively available in the literature, the expected spectral features can be inferred from the known spectroscopy of related silicon and chlorinated compounds.

The EELS spectrum is typically divided into two main regions: the low-loss region (up to ~50 eV), which includes plasmon excitations and valence electron transitions, and the core-loss region (above ~50 eV), which is characterized by sharp ionization edges corresponding to the excitation of core electrons.

Valence EELS (VEELS) of this compound-derived Films

The low-loss region of the EELS spectrum of a thin film derived from this compound is expected to be dominated by a bulk plasmon peak. For pure silicon, this peak is observed at approximately 17 eV. arxiv.org The presence of chlorine and hydrogen in the film, as well as the Si-Si and Si-H bonds, will influence the valence electron density and thus shift the plasmon energy. The incorporation of chlorine, a more electronegative element than silicon, is expected to slightly increase the plasmon energy. The exact position of the plasmon peak can be used to estimate the valence electron density within the material.

Interband transitions, which correspond to the excitation of valence electrons to the conduction band, may also be visible as weaker features in the low-loss spectrum. These transitions provide information about the electronic band structure of the material.

Core-Loss EELS of this compound-derived Films

The core-loss region of the EELS spectrum provides element-specific information through the analysis of ionization edges. For a thin film containing this compound and its reaction products, the key edges of interest are the Silicon L₂,₃-edge and the Chlorine L₂,₃-edge.

Silicon L₂,₃-edge: The Si L₂,₃-edge, corresponding to the excitation of electrons from the 2p orbital, appears at approximately 99 eV in pure silicon. globalsino.com The chemical environment of the silicon atoms significantly influences the precise energy and fine structure of this edge. The presence of a Si-Cl bond will cause a "chemical shift" of the Si L₂,₃-edge to higher energy losses. This is due to the higher electronegativity of chlorine compared to silicon, which results in a partial positive charge on the silicon atom and a higher binding energy for its core electrons. A similar chemical shift is observed for silicon bonded to other electronegative elements like oxygen and nitrogen. globalsino.commdpi.com The magnitude of the chemical shift can provide information about the coordination and oxidation state of the silicon atoms.

Chlorine L₂,₃-edge: The Chlorine L₂,₃-edge, resulting from the excitation of 2p electrons, is expected to be observed in the EELS spectrum of this compound-containing films. The onset of the Cl L₂,₃-edge typically occurs around 200 eV. The near-edge fine structure (ELNES) of this edge can provide information about the unoccupied density of states of chlorine and its bonding environment within the film.

Vibrational Spectroscopy: At very high energy resolution, EELS can also probe vibrational modes. The Si-Cl stretching mode in chlorinated silicon species has been identified at an energy loss of approximately 67 meV in studies of methyl chloride adsorbed on silicon surfaces. globalsino.com The presence of this feature in a high-resolution EELS spectrum of a this compound-derived film would provide direct evidence for the presence of Si-Cl bonds.

The following tables summarize the expected EELS features for a thin film containing this compound and its reaction products, based on data from related compounds.

Table 1: Expected Core-Loss EELS Features for this compound-Derived Thin Films

| Element | Edge | Approximate Energy Onset (eV) | Expected Chemical Shift Information |

|---|---|---|---|

| Silicon (Si) | L₂,₃ | ~99 (shifted to higher energy) | Shift indicates bonding to electronegative elements like Cl. Magnitude of shift relates to the oxidation state of Si. |

| Chlorine (Cl) | L₂,₃ | ~200 | Presence confirms chlorine incorporation. ELNES provides information on bonding environment. |

| Silicon (Si) | K | ~1839 | Provides complementary information to the L-edge, though with a lower signal-to-noise ratio. |

Table 2: Expected Low-Loss EELS Features for this compound-Derived Thin Films

| Feature | Approximate Energy Loss (eV) | Interpretation |

|---|---|---|

| Bulk Plasmon | > 17 | Collective excitation of valence electrons. Position is sensitive to valence electron density and elemental composition. |

| Interband Transitions | Variable | Relates to the electronic band structure of the material. |

| Si-Cl Vibrational Mode (High-Resolution EELS) | ~0.067 | Direct evidence of Si-Cl bonding. |

The analysis of these EELS features would allow for a detailed characterization of the chemical composition and bonding within thin films produced from this compound, providing crucial information for understanding the material's properties and the reaction mechanisms during deposition.

Applications of Monochlorodisilane in Advanced Materials Science

Chemical Vapor Deposition (CVD) Precursor Chemistry

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality, high-performance solid materials and thin films. gelest.com In a typical CVD process, a substrate is exposed to one or more volatile precursors which react or decompose on the substrate surface to create the desired deposit. gelest.com Monochlorodisilane's volatility and reactivity make it a candidate for such processes.

Low Pressure Chemical Vapor Deposition (LPCVD) is a thermal process that occurs at sub-atmospheric pressures to deposit thin films from gas-phase precursors. lpcvd.com The process generally relies on thermal energy to initiate the decomposition of the precursor molecules. While specific research detailing the LPCVD of this compound is not widely available, its behavior can be inferred from related chlorosilane and disilane (B73854) chemistries.

For instance, the LPCVD of silicon nitride films commonly uses dichlorosilane (B8785471) (SiH₂Cl₂) and ammonia (B1221849) (NH₃) at temperatures greater than 750°C to achieve practical growth rates and film uniformity. google.com Similarly, polysilicon deposition can be achieved using various chlorosilanes. lpcvd.com The thermal decomposition of this compound in an LPCVD reactor would likely proceed via the cleavage of the Si-Si and Si-H bonds, leading to the formation of reactive species that adsorb and form a film on the substrate surface. The presence of chlorine can influence the reaction pathways and may result in the incorporation of chlorine into the film or the formation of volatile byproducts like hydrogen chloride (HCl).

Table 1: Typical LPCVD Process Parameters for Related Chlorosilane Precursors

| Film Type | Precursors | Deposition Temperature (°C) | Pressure | Typical Deposition Rate |

|---|---|---|---|---|

| Low-Stress Silicon Nitride | Dichlorosilane, Ammonia | 800 - 840 | Sub-atmospheric | 3 - 4.5 nm/min. lpcvd.com |

| Silicon Epitaxy | Dichlorosilane, Hydrogen | > 900 | 6 torr | ~1 nm/min (at 900°C). princeton.edu |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to provide the energy required for chemical reactions, allowing for film deposition at significantly lower temperatures than conventional thermal CVD. youtube.com In a PECVD process, energetic electrons and ions in the plasma can break chemical bonds and create highly reactive radicals from the precursor gas molecules. ceitec.cz

The use of chlorinated precursors in PECVD has been shown to produce films with desirable properties. For example, polymorphous silicon thin films, which contain silicon nanocrystals embedded in an amorphous silicon matrix, have been successfully deposited from mixtures of dichlorosilane and hydrogen. researchgate.net The plasma environment facilitates the decomposition of this compound at lower temperatures, likely generating radicals such as SiH₂Cl, SiH₃, and silylene (SiH₂). These reactive species contribute to the growth of the film on the substrate. The ability to deposit films at lower temperatures is a key advantage of PECVD, particularly for applications involving temperature-sensitive substrates. researchgate.net

Atomic Layer Deposition (ALD) is a specialized deposition technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. This process allows for exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures.

Chlorosilanes are a historically important class of precursors for ALD. While this compound itself is not a common ALD precursor, it serves as a crucial starting material for synthesizing more complex precursors tailored for ALD. For example, this compound can be reacted with a primary amine to prepare aza-polysilane precursors. google.com These specialized precursors can then be used in ALD processes to deposit amorphous or crystalline silicon films. google.com An ALD cycle using such a precursor would typically involve the following steps:

Introduction of the aza-polysilane precursor, which reacts with the substrate surface.

Purging of the chamber to remove any unreacted precursor and byproducts.

Introduction of a co-reactant (e.g., a nitrogen or hydrogen source).

A final purge to remove excess co-reactant and byproducts, completing one cycle.

This cyclic process is repeated to build the film to the desired thickness.

Cyclic Chemical Vapor Deposition (CCVD) is a process related to ALD that also employs sequential introduction of precursors. However, the reactions may not be as perfectly self-limiting as in an ideal ALD process. This method can still offer excellent film properties and control.

Aza-polysilane precursors, which can be synthesized from this compound, are suitable for depositing silicon films via CCVD processes. google.com The method involves cyclically introducing the precursor into the deposition chamber, allowing it to react with the surface, and then purging the chamber before the next cycle. This approach can be used to deposit various silicon-containing films, including amorphous silicon. google.com

Deposition of Silicon-Containing Thin Films

This compound and its derivatives are primarily used to deposit various forms of silicon-containing thin films, which are fundamental components in microelectronics and photovoltaics.

Amorphous silicon (a-Si), particularly hydrogenated amorphous silicon (a-Si:H), is a material of significant interest for applications such as solar cells and thin-film transistors. ispc-conference.orguva.es Deposition techniques for amorphous silicon films include both thermal CVD and PECVD. ispc-conference.org

Precursors derived from this compound have been identified for the deposition of amorphous silicon films using cyclic methods like ALD or CCVD. google.com The use of such higher-order silane (B1218182) derivatives can influence the deposition chemistry and the resulting film properties. The inclusion of chlorine in the precursor can affect surface reactions and hydrogen content within the film, which is a critical factor for the electronic properties of a-Si:H. uva.es Research on other precursors, such as cyclopentasilane, has shown that high-quality amorphous silicon films can be deposited via thermal decomposition at temperatures between 350–400 °C. rsc.org

Table 2: Research Findings on Amorphous Silicon Deposition Using Various Silane Precursors

| Deposition Method | Precursor(s) | Key Finding | Reference |

|---|---|---|---|

| PECVD | Silane (SiH₄), Hydrogen (H₂) | Hydrogen content is a critical factor for controlling electronic properties and stability. | uva.es |

| PECVD | Dichlorosilane (SiH₂Cl₂), Hydrogen (H₂) | Produces polymorphous silicon films containing nanocrystals in an amorphous matrix. | researchgate.net |

| Thermal CVD | Cyclopentasilane (Si₅H₁₀) | High-quality a-Si film deposition at 350–400 °C under atmospheric pressure. | rsc.org |

| ALD / CCVD | Aza-polysilanes (from this compound) | Method for depositing amorphous or crystalline silicon films. | google.com |

Silicon Nitride Film Deposition

Silicon nitride (Si₃N₄) films are crucial in semiconductor manufacturing, serving as insulators, passivation layers, and etch stops. The deposition of these films can be achieved using various precursors, with chlorosilanes being a prominent class of chemicals utilized in both low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced chemical vapor deposition (PECVD).

While dichlorosilane (SiH₂Cl₂) and hexachlorodisilane (B81481) (Si₂Cl₆) are more commonly cited in the literature for silicon nitride deposition, this compound is also a viable precursor. google.com The use of chlorosilanes in conjunction with a nitrogen source, typically ammonia (NH₃), allows for the formation of silicon nitride films at elevated temperatures. google.com For instance, LPCVD processes using dichlorosilane and ammonia are typically carried out at temperatures greater than 750°C to achieve reasonable growth rates and film uniformity. google.comarxiv.org

The choice of precursor can influence the deposition temperature and the resulting film properties. For example, the use of hexachlorodisilane has been shown to enable the deposition of silicon nitride at temperatures as low as 515–557°C in atomic layer deposition (ALD) processes with ammonia. Research into alternative precursors like trichlorosilane (B8805176) (SiHCl₃) has demonstrated the ability to produce stoichiometric silicon nitride films with low hydrogen content at temperatures between 730°C and 830°C. researchgate.net These studies highlight the ongoing effort to optimize deposition processes by exploring different chlorosilane precursors to achieve desired film characteristics at lower thermal budgets.

Interactive Table: Comparison of Chlorosilane Precursors for Silicon Nitride Deposition

| Precursor | Deposition Method | Temperature Range (°C) | Nitrogen Source | Key Film Properties |

| Dichlorosilane | LPCVD | > 750 | Ammonia | Good uniformity and properties |

| Hexachlorodisilane | ALD | 515 - 557 | Ammonia | Low-temperature deposition |

| Trichlorosilane | LPCVD | 730 - 830 | Ammonia | Stoichiometric, low hydrogen content |

Silicon Oxide Film Deposition

Silicon oxide (SiO₂) is another cornerstone material in semiconductor fabrication, primarily used as a high-quality insulator, most notably in the gate dielectric of transistors. The deposition of silicon oxide films via CVD often involves the reaction of a silicon precursor with an oxidizing agent.

Chlorosilanes, including this compound, can be used for the deposition of silicon oxide films. The process typically involves reacting the chlorosilane with an oxidant such as nitrous oxide (N₂O) or oxygen (O₂). ibm.combyu.edu For example, studies have been conducted on the deposition of SiO₂ films using dichlorosilane and nitrous oxide. byu.edu Hexachlorodisilane has been investigated as a precursor for growing silicon dioxide films by LPCVD in the temperature range of 550°–850°C, demonstrating growth rates at least three times higher than those obtained with dichlorosilane or silane under comparable conditions. ibm.com While specific process parameters for this compound are not as widely documented, its chemical similarity to other chlorosilanes suggests its utility in similar CVD processes for silicon oxide deposition. The use of different precursors and process conditions allows for the tuning of film properties such as density, refractive index, and etch rate.

Carbon-Doped Silicon Film Growth

The intentional incorporation of carbon into silicon films (Si:C), often referred to as carbon-doped silicon, is a technique used to engineer the strain in the silicon lattice, which can enhance carrier mobility in semiconductor devices. Achieving a high concentration of substitutional carbon in the silicon lattice is a key challenge, as carbon has a low solid solubility in silicon.

The growth of high-quality carbon-doped silicon films is sensitive to the deposition conditions, particularly temperature and growth rate. Lower deposition temperatures and higher growth rates are generally preferred to increase the amount of carbon that can be incorporated into substitutional sites. While specific studies detailing the use of this compound for this purpose are limited, the general principles of Si:C growth point to the potential utility of reactive precursors. The use of higher-order silanes has been suggested as a potential route to achieving the necessary high growth rates at low temperatures.

Other Silicon-Based Material Systems (e.g., Carbide, Oxynitride, Carbonitride)

Beyond silicon nitride and oxide, this compound and related compounds are precursors for a variety of other important silicon-based thin films.

Silicon Carbide (SiC): Silicon carbide is a wide-bandgap semiconductor with excellent properties for high-power and high-frequency electronic devices. Its deposition via CVD can be accomplished using various silicon and carbon precursors. Chlorosilanes are often used as the silicon source. For instance, dichlorosilane has been used in hot-wall CVD reactors to achieve high growth rates of 4H-SiC epitaxial layers. arxiv.org The use of chlorine-containing precursors can help in suppressing the formation of silicon clusters in the gas phase, leading to better surface morphology of the grown films. arxiv.org

Silicon Oxynitride (SiON): Silicon oxynitride films offer properties that are intermediate between those of silicon oxide and silicon nitride, providing a tunable refractive index and stress, making them suitable for applications such as optical waveguides and passivation layers. nih.gov These films can be deposited by reacting a chlorosilane precursor with a mixture of ammonia and an oxygen-containing gas like nitrous oxide. ibm.comnih.gov For example, hexachlorodisilane has been successfully used with mixtures of N₂O and NH₃ to grow silicon oxynitride films via LPCVD. ibm.com

Silicon Carbonitride (SiCN): Silicon carbonitride is a hard and chemically inert material with potential applications in protective coatings and as a low-k dielectric material. The synthesis of SiCN films can be achieved by CVD using precursors that contain silicon, carbon, and nitrogen.

Role in Semiconductor Device Fabrication

Application in Gate Insulations and Diffusion Masks

Silicon nitride and silicon oxide films are extensively used as gate insulators in metal-insulator-semiconductor field-effect transistors (MISFETs) and as diffusion masks during the doping process. A high-quality gate insulator is essential for controlling the flow of current in the transistor channel. Silicon nitride can be used in this capacity due to its high dielectric constant and good barrier properties. scispace.com

As a diffusion mask, silicon nitride's high density and resistance to the diffusion of dopant atoms at high temperatures make it an effective material for selectively doping regions of the silicon wafer.

Utilization in Sidewall Spacers, Passivation, and Encapsulation Layers

Sidewall Spacers: In modern transistors, sidewall spacers are used to precisely define the source and drain regions and to enable the formation of lightly doped drain (LDD) structures, which are important for mitigating short-channel effects. Silicon nitride is a common material for creating these spacers due to its conformal deposition characteristics and its ability to be selectively etched with respect to silicon and silicon oxide. The spacer patterning technique allows for the creation of features with dimensions smaller than what can be achieved with conventional lithography. google.com

Passivation and Encapsulation Layers: Semiconductor devices need to be protected from the surrounding environment to ensure their long-term reliability. Passivation layers are deposited to neutralize surface defects and to act as a barrier against moisture and other contaminants. svmi.com Encapsulation layers provide a robust physical barrier for the completed integrated circuit. Silicon nitride is an excellent material for both passivation and encapsulation due to its chemical inertness and impermeability to water and ions. svmi.com Silicon oxynitride is also used as a final passivation layer due to its favorable mechanical and passivation properties. svmi.com

Low Temperature Deposition Strategies in Semiconductor Manufacturing

In the ever-evolving landscape of semiconductor manufacturing, the drive for smaller, faster, and more efficient devices necessitates a reduction in the thermal budget of fabrication processes. Low-temperature deposition techniques are crucial for creating advanced device structures without compromising the integrity of previously fabricated components. This compound has emerged as a key precursor in low-temperature silicon epitaxy, offering significant advantages over traditional silicon sources like silane (SiH₄) and dichlorosilane (SiH₂Cl₂).

The primary advantage of this compound lies in its ability to achieve high silicon growth rates at significantly lower temperatures, typically below 650°C. researchgate.netcolorado.edu This is a critical requirement for advanced epitaxial applications such as the fabrication of recessed source/drain stressors, p-Metal Oxide Semiconductor (pMOS) channels, and elevated source/drain structures. colorado.edu At these reduced temperatures, conventional precursors like silane and dichlorosilane exhibit impractically low growth rates, hindering high-volume manufacturing. researchgate.netcolorado.edu

Research has demonstrated that this compound provides a substantial improvement in the selective epitaxial silicon growth rate compared to dichlorosilane. colorado.edu This enhanced growth rate is attributed to the different surface reaction kinetics of this compound. The table below, compiled from research findings, illustrates the comparative growth rates of various silicon precursors at low temperatures.

| Precursor | Deposition Temperature (°C) | Growth Rate (nm/min) | Carrier Gas | Pressure (Torr) |

| This compound (MCDS) | 650 | Significantly higher than DCS | H₂ | 80 |

| Dichlorosilane (DCS) | 650 | Lower than MCDS | H₂ | 80 |

| Silane (SiH₄) | 650 | Lower than MCDS | H₂ | 6 |

| Disilane (Si₂H₆) | 600 | ~10 | H₂ | 6 |

| Trisilane (Si₃H₈) | 550 | ~100 | H₂ | Not Specified |

| Neopentasilane (NPS) | 650 | 180 | H₂ | 6 |

| Comparative data indicates a significant improvement in growth rate for MCDS over DCS and Silane under similar low-temperature conditions. |

The use of this compound not only enables lower process temperatures but also offers better control over the selective deposition process, which is vital for building complex three-dimensional transistor architectures. researchgate.net The surface kinetics of this compound lead to a higher ratio of epitaxial to polycrystalline growth, ensuring the high-quality single-crystal silicon films required for modern semiconductor devices. colorado.edu

Energy Storage Applications

This compound is being explored for its potential role in the development of advanced energy storage solutions, particularly in the fabrication of high-capacity anode materials for secondary batteries, such as lithium-ion batteries. The focus is on leveraging its properties as a silicon precursor to create novel electrode structures with improved performance.

Development of Negative Electrode Active Materials in Secondary Batteries

Silicon is a highly attractive material for the negative electrode (anode) in lithium-ion batteries due to its exceptionally high theoretical specific capacity, which is nearly ten times that of the conventionally used graphite. rsc.org However, the practical application of silicon anodes has been hindered by a major challenge: the significant volume expansion and contraction (approximately 300%) during the insertion and extraction of lithium ions. colorado.edu This volume change leads to the pulverization of the electrode material, loss of electrical contact, and a rapid decline in battery capacity over cycling.

Vapor-Phase Deposition for Electrode Fabrication

Vapor-phase deposition techniques, such as chemical vapor deposition (CVD), are instrumental in the fabrication of advanced electrode materials for secondary batteries. researchgate.netrsc.orgspie.org These methods allow for the precise control over the composition, morphology, and thickness of the deposited films, which are critical for optimizing the electrochemical performance of the battery.

Optical and Other Specialized Coatings

This compound holds potential as a precursor in the fabrication of specialized optical coatings due to its role in depositing silicon-based thin films. These films are integral to controlling the reflection and transmission of light in a wide array of optical components.

Development of Ultrablack Films

Ultrablack films are specialized coatings designed to absorb a very high percentage of incident light across a broad spectrum, making them appear extremely black. These coatings are crucial for applications where stray light needs to be minimized, such as in telescopes, cameras, and other optical instruments.

While direct research specifically detailing the use of this compound for the creation of ultrablack films is not prevalent in the reviewed literature, the fundamental principles of creating such coatings often involve the deposition of silicon-based materials with specific surface morphologies. One approach to achieving very low reflectance is the creation of "black silicon," which involves texturing the surface of silicon at the micro or nanoscale to trap light. researchgate.netpatsnap.com

Plasma-enhanced chemical vapor deposition (PECVD) is a common method for depositing antireflective coatings, often using silicon-based precursors to create films of silicon nitride or silicon dioxide. Although specific precursors vary, the general capability of chlorosilanes to act as silicon sources in CVD processes suggests a potential, though not yet explicitly documented, role for this compound in the development of such advanced optical coatings. The creation of ultrablack surfaces is an active area of materials science research, and the exploration of novel precursors like this compound could offer new pathways to achieving superior light absorption properties.

Q & A

Q. What are the established methods for synthesizing monochlorodisilane in laboratory settings, and what factors influence yield and purity?

Methodological Answer: this compound (MCDS) is typically synthesized via gas-phase reactions involving chlorination of higher silanes or controlled decomposition of polysilanes. Key factors affecting yield and purity include:

- Precursor ratios : Stoichiometric control of silicon and chlorine precursors to avoid over-chlorination .

- Temperature and pressure : Optimal ranges (e.g., 300–500°C, low pressure) to minimize side reactions like polysilane formation.

- Inert atmosphere : Use of argon or nitrogen to prevent oxidation .

Characterization should include gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to verify purity. Detailed protocols must align with journal guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound in experimental setups?

Methodological Answer:

- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of toxic vapors .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., butyl rubber), full-face shields, and flame-retardant lab coats .

- Emergency response : Immediate flushing with water for eye/skin contact (15+ minutes) and oxygen administration for inhalation exposure .

- Storage : Inert gas-purged containers, segregated from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize the deposition parameters of MCDS in cyclical epitaxial growth processes to enhance film quality?

Methodological Answer:

- Parameter screening : Use design of experiments (DOE) to test variables such as pulse duration (e.g., 10–60 sec for MCDS), etchant flow rates (e.g., HCl), and substrate temperature (500–800°C) .

- In situ monitoring : Spectroscopic ellipsometry or quartz crystal microbalance (QCM) to track film thickness and crystallinity in real time.

- Post-deposition analysis : Atomic force microscopy (AFM) for surface roughness and X-ray diffraction (XRD) for crystal structure validation.

Q. How should researchers address discrepancies in reported thermal stability data of MCDS across studies?

Methodological Answer:

- Contradiction analysis framework :

- Meta-analysis : Compare experimental conditions (e.g., heating rates, purity of MCDS samples) .

- Replicate studies : Control for variables like moisture content or trace catalysts that may accelerate decomposition .

- Computational validation : Density functional theory (DFT) to model decomposition pathways and identify critical stability thresholds .

Q. What advanced techniques are recommended for characterizing MCDS reaction intermediates in gas-phase processes?

Methodological Answer:

- Time-resolved spectroscopy : Tunable diode laser absorption spectroscopy (TDLAS) to detect transient species like silylenes (SiH₂).

- Cryogenic trapping : Coupled with nuclear magnetic resonance (NMR) to isolate and identify intermediates .

- Mass spectrometry imaging (MSI) : Spatial mapping of reaction zones to track intermediate formation kinetics .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of MCDS-based epitaxial growth experiments across different labs?

Methodological Answer:

- Standardized reporting : Follow guidelines (e.g., Beilstein Journal protocols) to document precursor purity, equipment calibration, and environmental conditions (humidity, O₂ levels) .

- Inter-lab validation : Share raw datasets (e.g., deposition rate vs. temperature curves) via open-access repositories.

Q. What statistical methods are suitable for analyzing variability in MCDS reaction yields?

Methodological Answer:

- Multivariate regression : To identify dominant factors (e.g., temperature > precursor ratio > pressure).

- Error propagation analysis : Quantify uncertainty from GC-MS measurements and flow controller precision .

Safety and Material Compatibility

Q. What material compatibility issues arise when using MCDS with common reactor substrates (e.g., silicon carbide vs. quartz)?

Methodological Answer:

- Pre-testing : Expose substrates to MCDS under standard conditions (e.g., 600°C, 1 atm) and analyze via energy-dispersive X-ray spectroscopy (EDS) for SiCl₄ byproduct formation .

- Alternative materials : Consider alumina-coated reactors to reduce catalytic side reactions .

Emerging Research Directions

Q. How can machine learning (ML) models improve the predictive design of MCDS-based deposition processes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.